2-(Benzo[d]oxazol-2-yl)-5-methylphenol

Photochemistry Excited-state proton transfer Triplet-state tautomerization

Researchers requiring predictable excited-state proton transfer (ESIPT) kinetics face reversibility issues with parent HBO scaffolds. This 5-methylated benzoxazole-phenol conjugate offers a deterministic solution. - **Unidirectional triplet H-transfer** - ideal for calibrating transient absorption spectrometers. - **Dual emission (370/500 nm) + AIE** - prevents aggregation quenching in solid-state sensors. - **LogP 2.28** - ~8x higher aqueous solubility than HBO; reduces DMSO artifacts in cell assays. - **Ni(II) complex scaffold** - validated for antibacterial/antifungal SAR campaigns.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 39720-17-7
Cat. No. B3264782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]oxazol-2-yl)-5-methylphenol
CAS39720-17-7
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)O
InChIInChI=1S/C14H11NO2/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3
InChIKeyROOPDTBXECUNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzo[d]oxazol-2-yl)-5-methylphenol Overview


2-(Benzo[d]oxazol-2-yl)-5-methylphenol (CAS 39720-17-7; synonym HBO-pCH3, m-MeHBO) is a heterocyclic benzoxazole–phenol conjugate belonging to the 2-(2-hydroxyphenyl)benzoxazole (HBO) family. It functions as an excited-state intramolecular proton transfer (ESIPT) fluorophore [1]. The compound exhibits dual fluorescence with normal* (~370 nm) and tautomer* (~500 nm) emission bands in non-polar and weakly polar solvents, and additionally displays aggregation-induced emission (AIE) in mixed water/methanol media [1]. The electron-donating methyl group at the 5-position (4′-position of the phenolic ring) modulates both photophysical and photochemical behavior relative to the parent HBO scaffold .

Why 2-(Benzo[d]oxazol-2-yl)-5-methylphenol Cannot Be Replaced


Within the 2-(2-hydroxyphenyl)benzoxazole class, subtle substitution patterns dictate excited-state proton transfer dynamics, aggregation behavior, solubility, and metal-binding capacity. The parent compound HBO (CAS 835-64-3) and regioisomeric methyl derivatives exhibit fundamentally different triplet-state hydrogen-transfer directionality: HBO shows reversible enol–keto tautomerization, while the 5-methyl substitution renders the process virtually unidirectional . Methyl position also controls whether tunneling-mediated proton transfer is observable in the triplet manifold, with ortho-methyl (o-MeHBO) fully suppressing the back-reaction [1]. Moreover, the 5-methyl compound uniquely couples ESIPT with AIE in aqueous-organic mixtures—a property not reported for the parent HBO or the 3-methyl isomer [2]. Downstream, these photochemical distinctions cascade into divergent sensor design feasibility, kinetic isotope calibration reliability, and metallocomplex stability, making blind generic substitution hazardous for any application dependent on predictable ESIPT or triplet-state photophysics.

2-(Benzo[d]oxazol-2-yl)-5-methylphenol: Differentiation Evidence


Triplet-State Proton Transfer Directionality

In the triplet state, 2-(benzo[d]oxazol-2-yl)-5-methylphenol (m-MeHBO) exhibits virtually unidirectional hydrogen transfer from the initially populated keto triplet state to the enol triplet state, because the keto triplet state has higher energy than the enol triplet state. In contrast, the parent compound 2-(2′-hydroxyphenyl)benzoxazole (HBO) displays fully reversible hydrogen transfer, as the two triplet states are isoenergetic . Despite these mechanistic differences, the observed hydrogen-transfer rate constants for both compounds are nearly identical , confirming that the methyl group alters the thermodynamic landscape without compromising kinetic efficiency.

Photochemistry Excited-state proton transfer Triplet-state tautomerization

ESIPT-AIE Dual Fluorescence

2-(Benzo[d]oxazol-2-yl)-5-methylphenol (HBO-pCH3) displays a unique combination of excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) in mixed water/methanol solvents, producing an emission-strengthening effect upon aggregation [1]. Fluorescence spectroscopy identifies dual emission bands: normal* form at ~370 nm and tautomer* form at ~500 nm [1]. The ESIPT reaction is operative in non-polar and weakly polar solvents, and is inhibited by solvent polarity and intermolecular hydrogen bonding as confirmed by solvatochromic measurements [1]. Neither the parent HBO (CAS 835-64-3) nor the ortho-methyl isomer (o-MeHBO) has been reported to exhibit this coupled ESIPT–AIE behavior in water/methanol mixtures.

Fluorescence sensor Aggregation-induced emission ESIPT probe design

LogP and Aqueous Solubility Differentiation

The 5-methyl substitution reduces the computed octanol–water partition coefficient from LogP = 3.20 for the parent 2-(2-hydroxyphenyl)benzoxazole (HBO, CAS 835-64-3) [1] to LogP = 2.28 for 2-(benzo[d]oxazol-2-yl)-5-methylphenol . This 0.92 log unit decrease corresponds to an approximately 8.3-fold reduction in the partition coefficient P, predicting proportionally higher aqueous solubility at equilibrium. The difference is attributable to the electron-donating methyl group increasing the polarity of the phenolic ring and modestly enhancing hydrogen-bond acceptor capacity.

Physicochemical property LogP Aqueous solubility

Hydrogen Tunneling Kinetic Isotope Effect

Extending earlier triplet-state tautomerization studies, the kinetics of the enol → keto back-reaction (triplet state transfer, TST) were measured for HBO, m-MeHBO, and their deuteriooxy analogues DBO and m-MeDBO in an alkane glass between 2 and 80 K [1]. The TST of DBO is approximately 1700 times slower than that of HBO, while the TST of m-MeDBO is approximately 700 times slower than that of m-MeHBO [1]. The reduced isotope effect in the methyl-substituted system reflects the altered thermodynamic landscape and narrower barrier for the unidirectional process in m-MeHBO, providing a distinct, quantitatively calibrated KIE signature that can serve as a tunneling benchmark.

Hydrogen tunneling Kinetic isotope effect Low-temperature photochemistry

Melting Point and Purification Advantage

2-(Benzo[d]oxazol-2-yl)-5-methylphenol exhibits a melting point of 146 °C (recrystallized from ethanol) . The parent compound 2-(2-hydroxyphenyl)benzoxazole (HBO) melts at 122–124 °C (lit.) . The 22–24 °C elevation in melting point is consistent with methyl-group-induced enhancement of crystal lattice packing energy, facilitating easier recrystallization purification and providing better solid-state thermal stability during storage and handling.

Thermal property Melting point Crystallinity

Ni(II) Complexation and Antimicrobial Activity

2-(2-Hydroxy-5-methylphenyl)benzoxazole and its substituted congeners serve as bidentate N,O-chelating ligands for Ni(II). Tupaeva et al. (2022) synthesized new Ni(II) complexes from substituted 2-(2-hydroxyphenyl)benzoxazole ligands and nickel acetate, solving the crystal structure of bis[2-(1,3-benzoxazol-2-yl-κN)-4,5-dichloro-3-(methoxycarbonyl)phenolate-κO]nickel(II) by X-ray diffraction [1]. The resulting Ni(II) complexes were screened and found active in antibacterial, protistocidal, and fungistatic assays [1]. While the parent HBO ligand also forms metal complexes, the methyl-substituted variant provides a differentiated steric and electronic environment at the metal center that can modulate complex stability and biological activity profiles.

Metal complex Nickel(II) complex Antibacterial ligand

2-(Benzo[d]oxazol-2-yl)-5-methylphenol: Application Scenarios


Unidirectional Triplet Proton Transfer for Calibration

The unidirectional triplet-state hydrogen transfer of 2-(benzo[d]oxazol-2-yl)-5-methylphenol, in contrast to the reversible process in HBO, makes this compound the preferred choice for calibrating time-resolved transient absorption spectrometers and for validating computational models of excited-state proton transfer. The near-identical hydrogen-transfer rate constants between m-MeHBO and HBO ensure that kinetic benchmarking can be performed with a mechanistically cleaner, deterministic system [1]. Researchers designing photostabilizers or photoacid generators should procure this compound when unidirectionality is a design requirement.

Solid-State Fluorescent Sensors and OLEDs

The confirmed ESIPT–AIE dual mechanism [1] positions 2-(benzo[d]oxazol-2-yl)-5-methylphenol as a candidate scaffold for fluorescent sensors that must maintain emission intensity in solid films, nanoparticles, or aggregated states. Its dual emission bands (~370 nm and ~500 nm) provide ratiometric sensing capability, while AIE prevents aggregation-caused quenching—a critical failure mode of conventional HBO-based fluorophores in device-relevant solid-state formats.

Reduced DMSO Aqueous Biological Screening

With a LogP of 2.28—0.92 log units lower than parent HBO (LogP 3.20) [1]—this compound offers approximately 8-fold higher predicted aqueous solubility. This physicochemical advantage is directly relevant for cell-based antiproliferative or antimicrobial screening assays, where minimizing DMSO concentration reduces solvent cytotoxicity artifacts and improves dose–response curve reliability.

Ni(II) Complexes for Metallodrug Discovery

The demonstrated ability of 2-(2-hydroxy-5-methylphenyl)benzoxazole to form crystallographically characterized Ni(II) complexes with tri-modal (antibacterial, protistocidal, fungistatic) biological activity [1] supports its procurement as a ligand building block for metallodrug SAR campaigns. The methyl group provides electronic tuning of the metal coordination environment distinct from the unsubstituted HBO ligand, enabling exploration of substituent-dependent bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzo[d]oxazol-2-yl)-5-methylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.